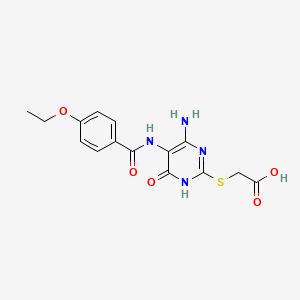

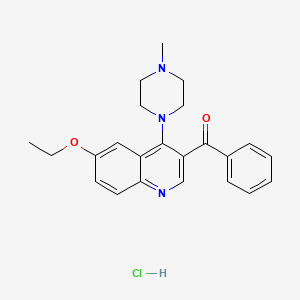

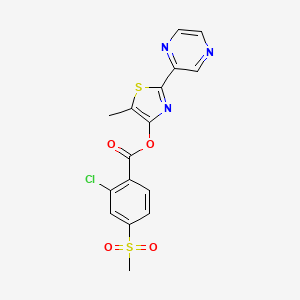

![molecular formula C13H8FN3O3 B2818363 4-(2-氟-4-硝基苯氧基)-1H-吡咯并[2,3-B]吡啶 CAS No. 888720-59-0](/img/structure/B2818363.png)

4-(2-氟-4-硝基苯氧基)-1H-吡咯并[2,3-B]吡啶

描述

“4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” is a fluorinated pyridine . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of “4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” is C12H7FN4O3 . It has an average mass of 274.207 Da and a monoisotopic mass of 274.050232 Da .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various reactions, including the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .科学研究应用

激酶抑制和构效关系:Caballero 等人 (2011) 的一项研究探索了包括 4-(2-氟-4-硝基苯氧基)-1H-吡咯并[2,3-B]吡啶衍生物在内的各种化合物与 c-Met 激酶的结合,以了解它们的抑制活性。该研究采用了定量构效关系 (QSAR) 方法,揭示了有助于高抑制活性的分子特征 (Caballero 等人,2011)。

取代衍生物的合成:Figueroa‐Pérez 等人 (2006) 报道了使用 4-硝基-1H-吡咯并[2,3-b]吡啶作为构建模块合成 4-取代 7-氮杂吲哚衍生物。这项工作展示了此类化合物在创建新化学实体方面的多功能性 (Figueroa‐Pérez 等人,2006)。

制备方法:Thibault 等人 (2003) 介绍了制备 4-氟-1H-吡咯并[2,3-b]吡啶的两种途径,重点介绍了区域选择性氟化技术。此类研究对于开发相关化合物的有效且可扩展的合成方法至关重要 (Thibault 等人,2003)。

材料科学应用:Huang 等人 (2012) 探索了使用 4-(2-氟-4-硝基苯氧基)-1H-吡咯并[2,3-B]吡啶的衍生物合成新型含吡啶芳香族二胺单体以创建聚酰亚胺。这项研究突出了这些化合物在开发具有高溶解性和热稳定性等理想特性的新材料方面的潜力 (Huang 等人,2012)。

抗肿瘤活性:Carbone 等人 (2013) 合成了新的诺托品类似物,包括 1H-吡咯并[2,3-b]吡啶衍生物,并在弥漫性恶性腹膜间皮瘤模型中评估了它们的生物学效应。这项研究强调了此类化合物在癌症治疗中的潜在治疗应用 (Carbone 等人,2013)。

作用机制

The mechanism of action of “4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” involves MAO-catalyzed oxidation and spontaneous hydrolysis . This would yield a non-toxic labeled metabolite (1-[11C]methyl-2,3-dihydropyridin-4(1H)-one) for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

属性

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-10-7-8(17(18)19)1-2-12(10)20-11-4-6-16-13-9(11)3-5-15-13/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBWIDXXJFSQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CNC3=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

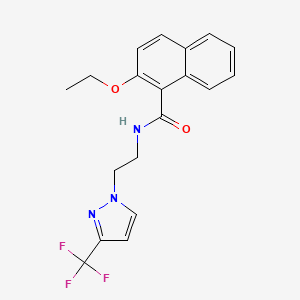

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

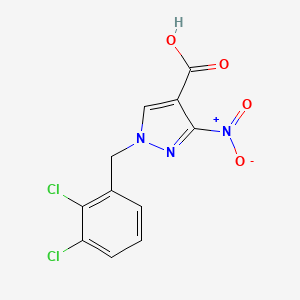

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)